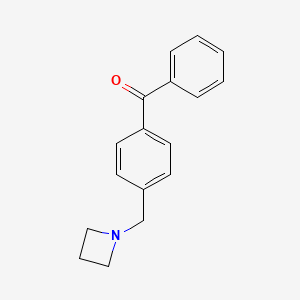

4-(Azetidinomethyl) benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(Azetidinomethyl) benzophenone" is a derivative of benzophenone, which is a class of compounds that have been extensively studied for their potential biological activities. Benzophenone derivatives have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase and have shown potent inhibitory activity against HIV-1 RT and HIV in cellular assays . These compounds interact with the enzyme through hydrogen bonding and pi-orbital interactions, which are crucial for their inhibitory effects.

Synthesis Analysis

The synthesis of benzophenone derivatives and related beta-lactam structures, such as azetidinones, involves various chemical reactions. For instance, the carbonylative ring expansion of N-benzoyl-2-methylaziridine catalyzed by Co(CO)4- leads to the formation of N-benzoyl-4-methyl-2-azetidinone, which is a reaction mechanism that has been investigated using density functional theory . Additionally, the synthesis of stable synthetic equivalents of 4-(2-oxoethyl)azetidin-2-one has been achieved through a series of reactions including photopyridone formation, catalytic hydrogenation, and deblocking of protecting groups .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives and related compounds has been elucidated using various analytical techniques. For example, the crystal structure of N-benzyl-3,4-diphenyl-2-azetidinone has been determined, revealing the trans configuration of the chiral centers and specific bond lengths within the beta-lactam amide group . Similarly, the structure of (E)-4-amino-N'-(1-phenylethylidene) benzohydrazide has been analyzed using X-ray crystallography, FT-IR, and NMR spectroscopy, providing insights into its geometry and electronic properties .

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions that are essential for their biological activity and synthesis. The Mannich-type addition of benzophenone imine glycinates to N-(p-toluenesulfonyl) alpha-chloroaldimines leads to the formation of beta,gamma-aziridino alpha-amino ester derivatives, which can be further converted into other valuable compounds . The enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide also demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Azetidinomethyl) benzophenone" and related compounds are closely related to their molecular structure and have significant implications for their biological activity. The crystal structure analysis provides information on bond lengths and angles, which are important for understanding the stability and reactivity of these molecules . Computational chemistry techniques, such as DFT calculations, are used to predict IR and NMR frequencies, as well as energies of HOMO-LUMO, which are essential for understanding the electronic properties of these compounds .

安全和危害

作用机制

Target of Action

Benzophenone derivatives have been reported to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Therefore, it is plausible that 4-(Azetidinomethyl) benzophenone may interact with multiple targets involved in these biological processes.

Mode of Action

Benzophenone derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some benzophenone derivatives have demonstrated strong antitumor activity, suggesting their potential to interact with and inhibit the function of proteins involved in cell proliferation .

属性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h1-3,5-10H,4,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGIVLHWLJLPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642782 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidinomethyl) benzophenone | |

CAS RN |

898777-22-5 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。